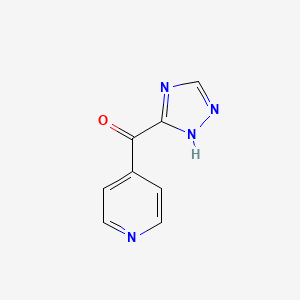

4-(4H-1,2,4-triazole-3-carbonyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pyridin-4-yl(1H-1,2,4-triazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O/c13-7(8-10-5-11-12-8)6-1-3-9-4-2-6/h1-5H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDZJRGGAJCMSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)C2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 4 4h 1,2,4 Triazole 3 Carbonyl Pyridine and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within a molecule by probing its vibrational energy levels.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For derivatives of 4-(4H-1,2,4-triazole-3-carbonyl)pyridine, the IR spectrum reveals characteristic absorption bands that confirm the presence of the triazole and pyridine (B92270) rings, as well as the carbonyl linker.

Key absorption bands for related triazole derivatives include N-H stretching vibrations, typically observed in the range of 3100–3300 cm⁻¹. The C=O stretching vibration from the carbonyl group is a strong indicator, appearing around 1670–1750 cm⁻¹. The C=N stretching within the triazole ring is generally found near 1600–1650 cm⁻¹. Aromatic C-H stretching from the pyridine ring is also visible around 3000–3100 cm⁻¹.

For instance, in the analysis of related 1,2,4-triazole (B32235) structures, characteristic absorption bands for the N-H group are seen around 3200-3300 cm⁻¹, with the carbonyl (C=O) group showing a strong peak near 1666 cm⁻¹. The cyclization into the triazole ring is often confirmed by the disappearance of certain bands and the appearance of new ones, such as S-H stretching around 2790 cm⁻¹ in thiol derivatives. For a related fused-ring system, 1,2,4-triazolo[4,3-a]pyridin-3-amine, a very broad and strong band in the 2700–3400 cm⁻¹ range is indicative of intermolecular hydrogen bonding. sigmaaldrich.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| N-H Stretch | 3100 - 3300 | Indicates the N-H bond in the triazole ring. |

| Aromatic C-H Stretch | 3000 - 3100 | Corresponds to the C-H bonds of the pyridine ring. |

| C=O Stretch | 1670 - 1750 | Strong absorption confirming the carbonyl group. |

| C=N Stretch | 1600 - 1650 | Characteristic of the triazole ring structure. |

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. While specific Raman data for this compound is not extensively documented, studies on analogous structures like 1,2,4-triazolo[4,3-a]pyridin-3-amine offer valuable insights. mdpi.comnih.gov

In the FT-Raman spectrum of this related compound, characteristic in-plane bending vibrations of the fused triazolopyridine skeleton are observed. mdpi.com For example, a mode observed around 1340 cm⁻¹ is assigned to an asymmetric in-plane bending vibration of the ring system. Another key vibration, noted for its significantly higher intensity in the Raman spectrum compared to its IR counterpart, appears in the 766–770 cm⁻¹ range and is assigned to a symmetric in-plane bending vibration. mdpi.com The in-plane bending of N–H⋯N hydrogen bonds in the crystal lattice of this derivative gives a signal at 1423 cm⁻¹. mdpi.comnih.gov For the parent 1,2,4-triazole molecule, intense Raman bands are observed around 1285-1291 cm⁻¹, which are assigned to a combination of N-C stretching and ring torsion modes.

| Vibrational Mode | Observed Wavenumber (cm⁻¹) | Compound |

|---|---|---|

| δ(N–H⋯N) in-plane bend | 1423 | 1,2,4-triazolo[4,3-a]pyridin-3-amine mdpi.com |

| νas(Φ) asymmetric ring bend | 1340 | 1,2,4-triazolo[4,3-a]pyridin-3-amine mdpi.com |

| ν(NC) + τ(HCOC) | 1285 - 1291 | 1,2,4-triazole researchgate.net |

| νs(Φ) symmetric ring bend | 766 - 770 | 1,2,4-triazolo[4,3-a]pyridin-3-amine mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

NMR spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry, providing precise information about the connectivity and chemical environment of hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of pyridyl-triazole derivatives, the protons on the pyridine and triazole rings exhibit distinct chemical shifts. The aromatic protons of the pyridine ring typically appear as multiplets or doublets in the downfield region, generally between 7.0 and 9.0 ppm. For a closely related compound, 3,5-di-(4-pyridyl)-1H-1,2,4-triazole, the pyridine protons are observed as doublets at 8.78 ppm and 8.02 ppm. The proton attached to the nitrogen atom (N-H) of the triazole ring is often observed as a broad singlet at a very downfield position, sometimes exceeding 11.0 ppm, due to its acidic nature and potential for hydrogen bonding. For example, in a 4-amino-5-(substituted)-4H-1,2,4-triazole-3-thiol, the SH proton signal appears as a singlet as far downfield as 11.89 ppm.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Triazole N-H | > 11.0 | Broad Singlet |

| Pyridine Ar-H | 7.0 - 9.0 | Multiplet / Doublet |

| Triazole C-H | ~8.0 - 8.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon is a key diagnostic signal, typically found significantly downfield in the range of 160–180 ppm. The carbon atoms of the pyridine and triazole rings resonate in the aromatic region, generally between 110 and 160 ppm. For a series of 4-amino-1,2,4-triazole derivatives, the triazole ring carbons were observed in the range of 145-162 ppm. In another derivative, the C=N carbon of the triazole ring was identified by a signal at 163.81 ppm. The carbon atoms of the pyridine ring in a related structure were found between 105 and 155 ppm.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 160 - 180 |

| Triazole Ring Carbons | 145 - 165 |

| Pyridine Ring Carbons | 110 - 160 |

Mass Spectrometric Techniques

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Through high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be measured, allowing for the determination of the precise molecular formula. For example, in the analysis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole, the mass spectrum showed the molecular ion peak (M+H)⁺ at an m/z of 224.2, corresponding to its molecular weight. Similarly, for various 4-alkyl-3,5-bis(phenyl)-4H-1,2,4-triazole derivatives, HRMS is consistently used to confirm the calculated molecular mass, with found values closely matching the calculated values for the protonated molecule [M+H]⁺. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the separation, detection, and quantification of 1,2,4-triazole derivatives in various matrices. The analysis of these compounds can be challenging due to their high polarity, which can result in poor retention on conventional reversed-phase columns, and sometimes poor fragmentation efficiency in the mass spectrometer. sciex.com

To overcome these challenges, specific analytical methods have been developed. For instance, Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed to improve the retention of polar compounds. helixchrom.com Method validation for 1,2,4-triazole analysis in soil has been successfully achieved using LC-MS/MS, reaching limits of quantification (LOQ) as low as 1.1 μg kg⁻¹. nih.gov The recovery for this method was reported to be between 83% and 97% with a relative standard deviation (RSD) below 7.8%. nih.gov

In bioanalytical applications, a sensitive LC-MS/MS assay was developed for the quantification of 1,5-diaryl-1,2,4-triazole sulfonamides in human plasma. nih.gov This method utilized protein precipitation for sample preparation, followed by separation on a C18 column with a gradient elution. nih.gov Detection was achieved using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode, relying on multiple reaction monitoring (MRM) for high sensitivity and specificity. nih.gov The total run time for this assay was under 6 minutes. nih.gov

Differential Mobility Spectrometry (DMS) coupled with LC-MS/MS has also been shown to improve selectivity and reduce chemical noise when analyzing triazole derivative metabolites in complex matrices like soil and plant extracts. sciex.com

Table 1: Exemplary LC-MS Parameters for Triazole Derivative Analysis

| Parameter | Method 1: 1,2,4-Triazole in Soil nih.gov | Method 2: 1,5-Diaryl-1,2,4-triazole Sulfonamides in Plasma nih.gov | Method 3: Triazole Derivative Metabolites sciex.com |

|---|---|---|---|

| Chromatography | LC-MS/MS | LC-MS/MS | LC-DMS-MS/MS |

| Column | Not specified | Phenomenex Kinetex C18 | Aquasil C18 (3x150 mm; 3 µm) |

| Mobile Phase | Not specified | 0.1% formic acid in water and acetonitrile (95:5, v/v) | (A) water + 0.5% acetic acid and (B) methanol + 0.5% acetic acid |

| Elution | Not specified | Binary gradient | 2-minute gradient |

| Flow Rate | Not specified | 0.7 mL/min | Not specified |

| Ionization | ESI | Electrospray Ionization (Positive Mode) | Not specified |

| Detection | MS/MS | API 3500 Triple Quadrupole MS | QTRAP® 5500 LC/MS/MS system |

| LOQ | 1.1 μg kg⁻¹ | 2.5–50 ng/mL (depending on analyte) | 0.01 mg/kg |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the structural confirmation of newly synthesized 1,2,4-triazole derivatives. It provides highly accurate mass measurements of molecular ions, typically with an error of less than 5 ppm, which allows for the unambiguous determination of elemental compositions.

For example, in the characterization of novel 4-alkyl-3,5-bis(4-arylphenyl)-4H-1,2,4-triazoles, HRMS was used to confirm the identity of the synthesized compounds. mdpi.com The measured mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is compared to the theoretically calculated value based on its chemical formula.

Similarly, a series of highly luminescent 4H-1,2,4-triazole derivatives were characterized using HRMS to confirm their structures. mdpi.comnih.gov The data obtained provides strong evidence for the successful synthesis of the target molecules.

Table 2: HRMS Data for Representative 4H-1,2,4-Triazole Derivatives

| Compound | Chemical Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| 3,5-Bis(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole | C₁₆H₁₃N₃Br₂ | 405.9549 | 405.9544 | mdpi.com |

| 3,5-Bis(4-bromophenyl)-4-propyl-4H-1,2,4-triazole | C₁₇H₁₅N₃Br₂ | 419.9705 | 419.9701 | mdpi.com |

| 4-Ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | C₅₂H₄₁N₅ | 736.3440 | 736.3441 | mdpi.com |

| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | C₃₆H₂₇N₃ | 502.2283 | 502.2281 | mdpi.com |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional solid-state structure of molecules. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing.

The crystal structure of a 1,2,4-triazole derivative containing a cyclopropane moiety (C₁₃H₁₄FN₃S) was determined by single-crystal X-ray diffraction. researchgate.net The analysis revealed that the compound crystallizes in the monoclinic space group P2₁/c. researchgate.net Similarly, the structure of 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole was confirmed, showing it crystallizes in the triclinic crystal system (P-1 space group), with the triazole and indole (B1671886) rings twisted from each other by 12.64°. mdpi.com

In another study, the structure of 1,2,4-triazolo[4,3-a]pyridin-3-amine was investigated. mdpi.com It was found to crystallize in the centrosymmetric monoclinic space group P2₁/n, with the asymmetric unit containing two molecules linked by N–H⋯N hydrogen bonds. mdpi.com These studies highlight the planarity of the 1,2,4-triazole ring, which is a characteristic of its aromatic 6π-electron system. researchgate.net

Table 3: Crystallographic Data for Selected 1,2,4-Triazole Derivatives

| Parameter | 1-(1-(4-fluorophenyl)cyclopropyl)-4H-1,2,4-triazole-3-thiol researchgate.net | 1,2,4-triazolo[4,3-a]pyridin-3-amine mdpi.com | 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole mdpi.com |

|---|---|---|---|

| Formula | C₁₃H₁₄FN₃S | C₆H₆N₄ | C₁₇H₁₀BrN₅ |

| Crystal System | Monoclinic | Monoclinic | Triclinic |

| Space Group | P2₁/c | P2₁/n | P-1 |

| a (Å) | 12.614(3) | Not specified | Not specified |

| b (Å) | 7.0202(14) | Not specified | Not specified |

| c (Å) | 15.556(3) | Not specified | Not specified |

| β (˚) | 110.92(3) | Not specified | Not specified |

| Volume (ų) | 1286.7(4) | Not specified | Not specified |

| Z | 4 | 8 | 4 |

Electronic Absorption and Luminescence Spectroscopy

The electronic properties of this compound and its derivatives are investigated using UV-Visible absorption and fluorescence (luminescence) spectroscopy. The absorption and emission characteristics are highly dependent on the molecular structure, including the nature and position of substituents on the triazole and pyridine rings, as well as the surrounding solvent environment. nih.govrsc.org

Derivatives of 4H-1,2,4-triazole conjugated with aromatic systems have been shown to be highly luminescent. mdpi.com For instance, a series of luminophores based on 4-alkyl-4H-1,2,4-triazole cores conjugated via a 1,4-phenylene linker to various aromatic systems exhibited strong fluorescent properties with high quantum yields. mdpi.com The location of the emission maximum is influenced by the substituents, indicating that both the triazole ring and the attached moieties are involved in the electronic transitions. nih.gov In some cases, the presence of certain groups, like nitro (NO₂) groups, can lead to the complete quenching of fluorescence. nih.gov

Studies on pyrazolo[3,4-d] sciex.comresearchgate.netnih.govtriazoles, which are related N-heterocycles, show they are weakly fluorescent but display a drastic luminescence turn-on upon protonation. cdnsciencepub.com The electronic absorption spectra of 1,2,4-triazole derivatives are typically characterized by n→π* transitions, which are a source of their fluorescence. nih.gov

Table 4: Photophysical Properties of Selected 1,2,4-Triazole Derivatives in Dichloromethane (CH₂Cl₂)

| Compound | Absorption λₘₐₓ (nm) | Emission λₑₘ (nm) | Reference |

|---|---|---|---|

| 4-Ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | 351.0 | Not specified | mdpi.com |

| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | 297.0 | Not specified | mdpi.com |

| 3,5-Bis(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole | 257.5 | Not specified | mdpi.com |

| 3,5-Bis(4-bromophenyl)-4-propyl-4H-1,2,4-triazole | 258.5 | Not specified | mdpi.com |

Tautomerism and Isomerism in 1,2,4-Triazole Systems

The 1,2,4-triazole ring system is characterized by the existence of prototropic tautomers. researchgate.net For the parent 1,2,4-triazole, two tautomeric forms are possible: 1H-1,2,4-triazole and 4H-1,2,4-triazole. researchgate.net The 1H tautomer is generally considered to be the more stable and predominant form. mdpi.comresearchgate.net This tautomerism is a critical aspect as it influences the molecule's chemical reactivity, hydrogen bonding capacity, and interactions with biological targets. researchgate.netnih.gov

The position of the tautomeric equilibrium can be influenced by the nature of substituents on the triazole ring, the physical state (solid, liquid, or gas), and the solvent. researchgate.net Theoretical modeling, such as quantum-chemical calculations, combined with experimental data from UV/vis spectroscopy, is often used to determine the relative stability of possible tautomers and identify the most abundant form in a given environment. researchgate.net

In addition to tautomerism, 1,2,4-triazole is one of two structural isomers of triazole, the other being 1,2,3-triazole. wikipedia.orgresearchgate.netfrontiersin.org These isomers differ in the relative positions of the three nitrogen atoms within the five-membered ring. This structural difference leads to distinct chemical and physical properties. The formation of specific isomers, such as 5-tert-butyl-5-hydroxy-4-phenyl-4,5-dihydro-3H-1,2,4-triazol-3-one versus 1-tert-butyl-4-phenyl-1,2,4-triazolidine-3,5-dione, can occur through oxidation reactions, with subsequent isomerization possible under certain conditions like heating. osi.lv

Computational and Theoretical Investigations of 4 4h 1,2,4 Triazole 3 Carbonyl Pyridine

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and properties of molecules. For derivatives of 1,2,4-triazole (B32235), DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, are standard for optimizing molecular geometry and predicting various chemical parameters.

Electronic Structure Analysis (HOMO, LUMO, MEP)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic properties and reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. For instance, in studies of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, HOMO and LUMO energy levels were calculated to determine their electronic characteristics. nih.gov The charge density distribution in these orbitals helps to identify the electron-donating and electron-accepting regions of the molecule, which is essential for predicting how it will interact with other molecules. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.

Table 1: Representative DFT-Calculated Electronic Properties for 1,2,4-Triazole Derivatives

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 7a | -7.128 | -1.491 | 5.637 |

| 7b | -6.973 | -1.358 | 5.615 |

| 7c | -7.144 | -2.526 | 4.618 |

| Data adapted from a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives. nih.gov |

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to complement experimental spectroscopic data, such as that from Fourier-transform infrared (FT-IR) and Raman spectroscopy. By calculating the vibrational modes and their corresponding frequencies, researchers can assign the peaks observed in experimental spectra to specific molecular vibrations. This correlation helps to confirm the molecular structure. Such analyses have been successfully applied to compounds like 1H- and 3H-4-methyl-1,2,3-triazolo[4,5-c]pyridine tautomers. sebhau.edu.ly

Stability and Tautomeric Preference Studies

The 1,2,4-triazole ring can exist in different tautomeric forms, and computational studies are essential for determining their relative stabilities. nih.gov Quantum chemical calculations can predict the total energies of different tautomers, providing insight into which form is thermodynamically favored. zsmu.edu.uaresearchgate.net The stability of tautomers can be influenced by the solvent, and computational models can account for these effects. zsmu.edu.uaresearchgate.net For 5-(aryl)-4-(methyl, amino)-1,2,4-triazole-3(2H)-thiones, it was found that prototropic solvents tend to reduce the energy difference between tautomeric forms compared to the gas phase. zsmu.edu.ua

Molecular Dynamics (MD) Simulations of Ligand-Biomolecule Interactions

Molecular dynamics simulations are a powerful tool for studying the dynamic behavior of a ligand when it binds to a biological target, such as a protein or enzyme. These simulations provide insights into the stability of the ligand-receptor complex over time and can reveal key interactions that are not apparent from static models. MD simulations have been used to investigate the binding modes of 1,2,3-triazole analogues with human dipeptidyl peptidase-4 (hDPP-4), a target in diabetes treatment. nih.gov

Molecular Docking Studies and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding mechanisms of potential drugs. For various 1,2,4-triazole derivatives, molecular docking studies have been performed to predict their binding affinities and interactions with the active sites of enzymes. ijper.orgmdpi.comresearchgate.netnih.gov For example, docking studies on pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives have helped to elucidate their binding modes within the active site of target proteins. nih.gov

Table 2: Example of Molecular Docking Results for Pyridopyrazolo-triazine Derivatives

| Compound | Binding Energy (kcal/mol) |

| 6a | -7.8182 |

| Data from a study on pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. nih.gov |

Structure-Activity Relationship (SAR) Elucidation through Computational Methods

Computational methods play a crucial role in elucidating the structure-activity relationships (SAR) of a series of compounds. By analyzing the computational data for a set of related molecules, researchers can identify the structural features that are essential for their biological activity. For instance, in a series of 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives, SAR studies revealed that the dimethylaminoethyl group was crucial for high cytotoxic activity against cancer cell lines. nih.gov Similarly, for novel 4H-thiopyrano[2,3-b]quinolines containing 1,2,4-triazole and tetrazole moieties, SAR analysis indicated that a hydroxyl group at a specific position was important for antiviral activity. nih.gov

Ligand-Based SAR Approaches

Ligand-based SAR studies focus on the intrinsic properties of a series of molecules to deduce the key structural features required for a specific biological activity. These methods are employed when the three-dimensional structure of the biological target is unknown. For derivatives related to the 1,2,4-triazole-pyridine scaffold, various studies have highlighted the importance of specific substitutions on both the triazole and pyridine (B92270) rings.

Research on 1,2,4-triazole derivatives has established clear SAR trends. For instance, in a series of 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols, the introduction of a phenoxy group at the para-position of the N4-phenyl ring resulted in a compound with broad-spectrum antibacterial activity. nih.gov This suggests that the electronic and steric properties of the substituent at the N4 position of the triazole ring are critical determinants of activity. Similarly, studies on other triazole derivatives have shown that the presence of multi-halogenated indole (B1671886) moieties can enhance antifungal activity four-fold, indicating that lipophilicity and specific halogen interactions can be favorable. nih.gov

Furthermore, the substitution pattern on the pyridine ring and modifications to the core structure influence biological outcomes. In one study, a series of 1,2,4-triazole derivatives containing a pyridine moiety were synthesized and evaluated for fungicidal activities. nih.gov Theoretical calculations using Density Functional Theory (DFT) were performed to analyze the frontier orbital energy and atomic net charges, correlating these electronic properties with the observed fungicidal activity. nih.gov The analysis of various substituents helps in building a pharmacophore model, which defines the essential steric and electronic features required for bioactivity.

| Structural Modification | Position | Observed Impact on Activity | Reference Compound Class |

|---|---|---|---|

| Addition of phenoxy group | para-position of N4-phenyl ring | Enhanced broad-spectrum antibacterial activity | 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols nih.gov |

| Introduction of dimethylaminoethyl group | N4 of triazole ring | Essential for high antitumor cytotoxicity | 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives nih.gov |

| Substitution with multihalogenated indole groups | Side chain | Increased antifungal activity against various strains | Triazole alcohols with piperazinyl side chains nih.gov |

| Introduction of cycloalkyl or electron-rich heterocycle | Position 3 of the triazole ring | Essential for antistaphylococcal activity | [2-(3-R-1H- nih.govnih.govpensoft.net-triazol-5-yl)phenyl]amines researchgate.net |

Receptor-Based SAR Approaches

Receptor-based SAR approaches, such as molecular docking and molecular dynamics (MD) simulations, utilize the known three-dimensional structure of a biological target to predict the binding mode and affinity of a ligand. These computational techniques are powerful tools for understanding the molecular basis of ligand recognition and for rational drug design.

For 1,2,4-triazole derivatives, computational studies have successfully elucidated key interactions within receptor binding pockets. In a study targeting the annexin (B1180172) A2–S100A10 protein complex, virtual screening identified 3,4,5-trisubstituted 4H-1,2,4-triazoles as inhibitors. nih.gov Molecular docking predicted that these compounds lie across the binding groove occupied by the native ligand. nih.gov The analysis revealed that hydrophobic regions play a dominant role in inhibitory potency, with specific interactions predicted between the ligand's furfuryl substituent and hydrophobic residues like Leu78, Phe38, and Phe41 in the protein. nih.gov The 1,2,4-triazole core itself is often positioned centrally within the binding site, capable of forming hydrogen bonds and dipole interactions. nih.govpensoft.net

In another in silico investigation of 1,2,4-triazole derivatives with potential antioxidant activity, molecular docking was used to screen a library of 112 compounds against six enzymes involved in oxidative stress. pensoft.netresearchgate.net This screening, based on binding energy, led to the selection of promising candidates for further analysis. pensoft.netresearchgate.net Subsequent MD simulations of the ligand-receptor complexes can provide a more dynamic picture of the binding, assessing the stability of interactions and conformational changes over time. nih.gov For example, simulations of 1,2,3-triazole analogues (isomers of 1,2,4-triazole) with the enzyme DPP-4 revealed that strong π-π stacking interactions between the triazole ring and a phenylalanine residue (Phe357) were crucial for high binding affinity, an interaction also observed with the 1,2,4-triazole ring of the known drug sitagliptin. nih.gov These studies underscore the ability of the triazole ring to act as an important pharmacophore by engaging in specific, high-affinity interactions with biological receptors. nih.gov

| Computational Method | Biological Target/System | Key Findings | Compound Class |

|---|---|---|---|

| Virtual Screening & Molecular Docking | Annexin A2–S100A10 protein complex | Identified triazoles binding in a groove; highlighted the importance of hydrophobic interactions with Phe and Leu residues. nih.gov | 3,4,5-trisubstituted 4H-1,2,4-triazoles nih.gov |

| Molecular Docking | Oxidative stress-related enzymes | Screened a library of compounds based on binding energy to select potential antioxidant agents. pensoft.netresearchgate.net | S-substituted 1,2,4-triazole derivatives pensoft.net |

| Molecular Dynamics (MD) Simulations | DPP-4 enzyme | Revealed strong π-π stacking between the triazole ring and Phe357; identified key hydrogen bonds with Glu205 and Glu206. nih.gov | 1,2,3-triazole analogues nih.gov |

| DFT Calculations | Fungal pathogens | Correlated frontier orbital energy and atomic net charges with fungicidal activity. nih.gov | 1,2,4-triazole derivatives with a pyridine moiety nih.gov |

Preclinical Biological Activity and Molecular Mechanisms of 4 4h 1,2,4 Triazole 3 Carbonyl Pyridine Derivatives

Antimicrobial Activities (In Vitro and In Vivo Preclinical Models)

The urgent need for new antimicrobial agents to combat the rise of drug-resistant pathogens has driven research into novel chemical scaffolds. nih.govnih.govresearchgate.net Derivatives of 4-(4H-1,2,4-triazole-3-carbonyl)pyridine have been extensively evaluated for their potential as both antibacterial and antifungal agents, with many compounds demonstrating significant efficacy.

In vitro studies have demonstrated that various derivatives incorporating the 1,2,4-triazole-pyridine framework possess notable antibacterial activity against a range of pathogenic bacteria. The efficacy is often influenced by the nature of the substituents on the core structure.

For instance, a series of 4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols were synthesized and tested for their antibacterial properties. connectjournals.com One derivative, compound 4c (with a p-hydroxyl group on the benzylidene ring), showed potent activity against the Gram-positive bacteria Staphylococcus aureus (MIC of 16 µg/ml) and Bacillus subtilis (MIC of 20 µg/ml). connectjournals.com Another derivative, compound 4e , was most effective against the Gram-negative bacteria Escherichia coli (MIC of 25 µg/ml) and Salmonella typhi (MIC of 31 µg/ml). connectjournals.com The presence of electron-withdrawing halo groups at the para position also conferred good activity against both Gram-positive and Gram-negative bacteria. connectjournals.com

Similarly, bis-1,2,4-triazole derivatives have shown promise, with one compound featuring a 3,4-dichlorobenzyl group exhibiting more potent activity against Bacillus proteus (MIC of 0.5 µg/mL) than the standard drugs norfloxacin (B1679917) and chloramphenicol. nih.gov Studies on structure-activity relationships (SAR) have indicated that dihalobenzyl groups are particularly effective in enhancing antibacterial efficacy compared to monohalobenzyl groups. nih.gov Fused 1,2,4-triazolo[3,4-b] connectjournals.comijpca.orgcrpsonline.comthiadiazine derivatives have also been screened, with some showing excellent activity against E. coli and Pseudomonas aeruginosa with MIC values as low as 3.125 μg/mL. nih.gov

| Compound | Bacterial Strain | Activity (MIC in µg/ml) | Reference |

|---|---|---|---|

| Compound 4c (p-OH benzylidene) | S. aureus | 16 | connectjournals.com |

| Compound 4c (p-OH benzylidene) | B. subtilis | 20 | connectjournals.com |

| Compound 4e | E. coli | 25 | connectjournals.com |

| Compound 4e | S. typhi | 31 | connectjournals.com |

| Bis-1,2,4-triazole (3,4-dichlorobenzyl) | B. proteus | 0.5 | nih.gov |

| Compound 39c (1,2,4-Triazolo[3,4-b] connectjournals.comijpca.orgcrpsonline.comthiadiazine) | E. coli | 3.125 | nih.gov |

| Compound 39h (1,2,4-Triazolo[3,4-b] connectjournals.comijpca.orgcrpsonline.comthiadiazine) | P. aeruginosa | 3.125 | nih.gov |

The 1,2,4-triazole (B32235) core is a well-established pharmacophore in antifungal drug design, present in clinically used agents like fluconazole (B54011) and itraconazole (B105839). mdpi.comresearchgate.net Derivatives of this compound have also been investigated for their antifungal potential, often showing a broad spectrum of activity.

One study highlighted a derivative with a trifluoromethyl (CF3) group that displayed a broad antifungal spectrum with MIC80 values ranging from 0.00097 to 0.0156 μg/mL against several human pathogenic fungi, including Candida albicans, Candida parapsilosis, Cryptococcus neoformans, and Trichophyton rubrum. nih.gov This compound was noted to be 64-fold more potent than fluconazole and voriconazole (B182144) against Aspergillus fumigatus. nih.gov

In the series of 4-(4-substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols, compound 4e demonstrated good antifungal activity against C. albicans (MIC of 24 µg/ml) and Aspergillus niger (MIC of 32 µg/ml). connectjournals.com Other research into quinazoline (B50416) thioether-1,2,4-triazolo[4,3-a]pyridine derivatives found remarkable fungicidal activity toward Gloeosporium fructigenum, which was comparable to the commercial antifungal hymexazol. nih.gov

| Compound | Fungal Strain | Activity Metric | Value (µg/ml) | Reference |

|---|---|---|---|---|

| Derivative with CF3 group | C. albicans | MIC80 | 0.00097–0.0156 | nih.gov |

| Derivative with CF3 group | C. parapsilosis | MIC80 | 0.00097–0.0156 | nih.gov |

| Derivative with CF3 group | A. fumigatus | MIC80 | 1 | nih.gov |

| Compound 4e | C. albicans | MIC | 24 | connectjournals.com |

| Compound 4e | A. niger | MIC | 32 | connectjournals.com |

Antineoplastic Activities (In Vitro Cell Line Studies)

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel chemotherapeutic agents. ijpca.orgzsmu.edu.ua The 1,2,4-triazole scaffold is a component of several FDA-approved anticancer drugs, including letrozole (B1683767) and anastrozole. researchgate.netnih.gov Research has shown that conjugating this heterocycle with a pyridine (B92270) ring can yield derivatives with potent antiproliferative effects. researchgate.netekb.eg

Numerous in vitro studies have confirmed the cytotoxic effects of this compound derivatives against a variety of human cancer cell lines.

One study reported on 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives, with one specific compound, 60g , displaying high cytotoxicity against MKN-45 (gastric), H460 (lung), and HT-29 (colon) cancer cells with IC50 values of 51, 72, and 130 nM, respectively. nih.gov These values indicated potencies that were significantly higher than the reference drug sorafenib. nih.gov

Another investigation into 3-(5-(substituted benzylthio)-4H-1,2,4-triazol-3-yl)pyridine derivatives tested their efficacy against the murine melanoma (B16F10) cell line. ijpca.orgresearchgate.net The compounds showed moderate to potent anticancer activity, with IC50 values ranging from 41.12 µM to 61.11 µM. researchgate.net The derivative 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine was identified as having the highest activity in this series. ijpca.org

Furthermore, novel indolyl 1,2,4-triazole scaffolds were evaluated for their cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. rsc.org Two compounds, Vf and Vg , exhibited potent activity, with IC50 values of 2.91 µM and 0.891 µM against MCF-7, and 1.914 µM and 3.479 µM against MDA-MB-231, respectively, which were comparable or superior to the reference compound staurosporine. rsc.org

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 60g | MKN-45 (Gastric) | 51 nM | nih.gov |

| Compound 60g | H460 (Lung) | 72 nM | nih.gov |

| Compound 60g | HT-29 (Colon) | 130 nM | nih.gov |

| Compound TP6 (4-bromobenzylthio) | B16F10 (Melanoma) | 41.12 µM | researchgate.net |

| Compound Vf (Indolyl) | MCF-7 (Breast) | 2.91 µM | rsc.org |

| Compound Vg (Indolyl) | MCF-7 (Breast) | 0.891 µM | rsc.org |

| Compound Vf (Indolyl) | MDA-MB-231 (Breast) | 1.914 µM | rsc.org |

| Compound Vg (Indolyl) | MDA-MB-231 (Breast) | 3.479 µM | rsc.org |

Understanding the molecular mechanisms underlying the antineoplastic activity of these derivatives is crucial for their development as therapeutic agents. Research suggests that these compounds can interfere with key signaling pathways involved in cancer cell proliferation and survival.

Kinase inhibition is a prominent mechanism of action for many anticancer drugs. nih.gov Some 1,2,4-triazole derivatives have been identified as potent inhibitors of receptor tyrosine kinases like c-Met and VEGFR-2. nih.gov For example, a series of 2-substituted-4-(2-fluorophenoxy)pyridine derivatives bearing a triazole moiety were synthesized as dual c-Met/VEGFR-2 inhibitors, with one compound showing potent inhibition with IC50 values of 0.11 µM and 0.19 µM, respectively. nih.gov

While direct inhibition of Src kinase by this compound derivatives is not extensively detailed in the provided context, related heterocyclic scaffolds have shown such activity. For instance, a series of 4-aryl-4H-naphthopyran derivatives were evaluated for Src kinase inhibition, with the unsubstituted 4-phenyl analog demonstrating an IC50 value of 28.1 μM. researchgate.netnih.gov It has been noted that 1,2,4-triazole-3-thiol derivatives bearing hydrazone moieties contain structural fragments characteristic of kinase inhibitors, suggesting a similar mechanism of action is plausible for these compounds, though more detailed studies are required to confirm this. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The 1,2,4-triazole nucleus is a component of compounds known to possess significant anti-inflammatory properties. crpsonline.comresearchgate.netnih.gov

Preclinical in vivo studies, such as the carrageenan-induced paw edema model in rats, are commonly used to evaluate anti-inflammatory potential. crpsonline.commdpi.com A series of 1,2,4-triazole derivatives were synthesized and evaluated using this method. One of the most potent compounds showed a 53% inhibition of edema, which was greater than the standard drug ibuprofen (B1674241) (46% inhibition). crpsonline.com In another study, a derivative identified as (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl)ethanol demonstrated a remarkable 91% inhibition of edema, significantly outperforming ibuprofen (82%). nih.govmdpi.com

In vitro models have also been employed to elucidate the mechanisms behind these effects. Studies using lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) showed that new 1,2,4-triazole derivatives containing a propionic acid moiety could decrease the levels of pro-inflammatory cytokines such as TNF-α and IFN-γ, indicating immunomodulatory activity. nih.gov The inhibition of cyclooxygenase (COX) enzymes is another key mechanism for anti-inflammatory action. Certain 1,2,4-triazole-pyrazole hybrids have been shown to be selective COX-2 inhibitors, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

Modulation of Inflammatory Mediators (e.g., Nitric Oxide Release)

Derivatives of 1,2,4-triazole have been investigated for their anti-inflammatory properties, which include the ability to modulate key inflammatory mediators like nitric oxide (NO). nih.gov Excessive production of NO is a hallmark of inflammatory conditions, and substances that can suppress its production are considered beneficial. nih.gov Certain five-membered nitrogen heterocycles, including 1,2,4-triazole isomers, have demonstrated impressive inhibition of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation. nih.gov

Research into hybrid molecules combining 1,2,4-triazole cores with other pharmacophores has explored their potential as anti-inflammatory agents. nih.gov One strategy involves linking the triazole scaffold to a nitric oxide-donating moiety, such as an oxime. nih.gov This approach aims to create NO-donating nonsteroidal anti-inflammatory drugs (NO-NSAIDs), which can leverage the gastroprotective effects of NO while treating inflammation. nih.gov While low, nanomolar concentrations of NO can promote inflammation-related processes, higher concentrations can be beneficial, suggesting that NO-donating triazole derivatives could have a dual role in modulating inflammatory responses. nih.gov The anti-inflammatory and antioxidant effects of some 1,2,4-triazole derivatives have been confirmed through their ability to inhibit the production of oxidative stress mediators, including nitric oxide, in macrophages activated by lipopolysaccharide (LPS). mdpi.com

Effects on Immune Cell Migration and Gene Expression (e.g., NF-κB p65 Translocation, MCP-1 Protein)

The molecular mechanisms underlying the anti-inflammatory activity of 1,2,4-triazole derivatives extend to the modulation of critical transcription factors and cell migration processes. A key target is the nuclear factor kappa beta (NF-κB), a transcription factor that plays a central role in regulating the expression of genes involved in inflammation and cancer cell proliferation. mdpi.com

Studies on novel heterocycles incorporating both 1,2,3-triazole and 1,3,4-oxadiazole (B1194373) motifs have shown that these compounds can effectively inhibit the activation of NF-κB in human chronic myelogenous leukemia (CML) cells. mdpi.com The lead compound from this series, 2-(((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5-(4-methoxybenzyl)-1,3,4-oxadiazole, was observed to prevent the translocation of the p65 subunit of NF-κB into the nucleus. mdpi.com This inhibition of p65 translocation effectively blocks the transcriptional activity of NF-κB, leading to the suppression of downstream target genes that promote cell survival and inflammation, such as Bcl-2/xl, MMP-9, COX-2, survivin, and VEGF. mdpi.com

Furthermore, certain 1,2,4-triazole-3-thiol derivatives bearing a hydrazone moiety have been evaluated for their effects on cancer cell migration. nih.gov While these studies focused on melanoma, breast, and pancreatic cancer cell lines, they highlight the potential of the 1,2,4-triazole scaffold to influence the migratory capabilities of cells, a fundamental process in immune response and inflammation. nih.gov

Antioxidant Properties and Mechanisms

Derivatives of 1,2,4-triazole are a significant class of heterocyclic compounds that have demonstrated notable antioxidant capabilities through various mechanisms. nih.govisres.org Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in the pathology of numerous diseases. isres.org Synthetic antioxidants like triazole derivatives are investigated for their ability to mitigate this damage. isres.orgresearchgate.net The antioxidant potential of these compounds often stems from their ability to scavenge free radicals, which are unstable and highly reactive species that can cause cellular damage. nih.govresearchgate.net

Radical Scavenging Activity (e.g., DPPH)

A common method to evaluate antioxidant potential is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govzsmu.edu.ua The DPPH radical is a stable free radical that shows reduced absorbance when neutralized by an antioxidant. researchgate.netzsmu.edu.ua Numerous studies have demonstrated the efficacy of 1,2,4-triazole derivatives in this assay.

For instance, an assessment of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) showed that the phenyl-substituted derivative (AT) had a lower IC50 value (1.3 × 10⁻³ M) compared to the pyridyl-substituted one (AP) (2.2 × 10⁻³ M), indicating superior DPPH radical scavenging efficacy. nih.gov Similarly, a study on 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives found that the parent compound was the most active, exhibiting an 88.89% antiradical effect at a concentration of 1 × 10⁻³ M, which was comparable to the standard antioxidant, ascorbic acid. zsmu.edu.ua Other research has identified novel 1,2,4-triazole derivatives with significant DPPH scavenging rates, with some compounds showing remarkable activity even at low concentrations. researchgate.net For example, compound 9b in one study showed a 49.4% scavenging rate at 10 µM. researchgate.net

| Compound Derivative | Activity Measurement | Result | Reference |

|---|---|---|---|

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | IC₅₀ | 1.3 × 10⁻³ M | nih.gov |

| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | IC₅₀ | 2.2 × 10⁻³ M | nih.gov |

| 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | % Scavenging (at 1 × 10⁻³ M) | 88.89% | zsmu.edu.ua |

| Compound 9b (1,2,4-triazole with alkoxy moiety) | % Scavenging (at 10 µM) | 49.4% | researchgate.net |

| Compound 3h (4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one) | % Scavenging (at 10 µM) | 73.5% | mdpi.com |

| Compound 3g (4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one) | % Scavenging (at 10 µM) | 70.6% | mdpi.com |

Interaction with Oxidative Stress Regulating Enzymes

Beyond direct radical scavenging, the anti-inflammatory and antioxidant activities of 1,2,4-triazole derivatives are linked to their interaction with enzymes involved in the oxidative stress and inflammation pathways. mdpi.comnih.gov A primary example is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. mdpi.comnih.gov These enzymes catalyze the formation of pro-inflammatory mediators. mdpi.com Inhibition of COX-2 is a key therapeutic strategy for inflammation. nih.gov

New hybrid compounds containing a 1,3,4-oxadiazole ring (structurally related to triazoles) fused with a pyridothiazine-1,1-dioxide core have been synthesized and evaluated for their ability to inhibit COX enzymes. nih.gov Some of these derivatives demonstrated strong and preferential inhibitory activity against the COX-2 isoform, suggesting their potential to reduce inflammation with a potentially lower risk of side effects associated with COX-1 inhibition. nih.gov Molecular docking studies have been employed to understand the binding interactions of these compounds within the active sites of cyclooxygenases. nih.gov

Enzyme Inhibition and Receptor Modulation Studies

The 1,2,4-triazole scaffold is a versatile pharmacophore present in numerous drugs and is known for its ability to inhibit various metabolic enzymes. researchgate.net Its structural features allow it to interact with the active sites of enzymes, leading to the modulation of their activity. researchgate.net

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. researchgate.net Inhibitors of this enzyme are of great interest in cosmetics for skin lightening and in the food industry to prevent enzymatic browning. researchgate.net Various 1,2,4-triazole derivatives have been identified as potent tyrosinase inhibitors. researchgate.netnih.gov The nitrogen atoms within the triazole ring are believed to contribute to this inhibitory activity by coordinating with the copper ions located in the enzyme's catalytic center. nih.gov

In vitro studies have identified novel 1,2,4-triazole-tethered β-hydroxy sulfides as effective inhibitors of bacterial tyrosinase. nih.gov Several of these compounds exhibited significantly lower IC₅₀ values than standard inhibitors like kojic acid and ascorbic acid. nih.gov For example, one of the most potent compounds, 11c , demonstrated a superior binding score in molecular docking studies compared to the reference inhibitors, validating the in vitro results. nih.gov Another study on 1,2,4-triazole hydrazones identified a competitive-noncompetitive mixed inhibitor that not only interacted with the copper ions but also bound to the enzyme-substrate complex. researchgate.net

| Compound Series | Inhibitory Activity (IC₅₀) Range | Most Potent Compound Example | Reference |

|---|---|---|---|

| 1,2,4-triazole-tethered β-hydroxy sulfides (11a–h) | 4.52 ± 0.09 to 51.40 ± 0.16 μM | 11c (IC₅₀ not specified, but noted as more potent than standards) | nih.gov |

| 1,2,4-triazole hydrazones | Identified as a mixed inhibitor | Compound 9 | researchgate.net |

| Benzimidazole-1,2,3-triazole hybrids | IC₅₀ values reported for various derivatives | - | nih.gov |

| 1,2,4-triazole derivatives (in silico/in vitro study) | Evaluated for mushroom tyrosinase inhibition | A6, A8, A15, B5, B9, B13 | researchgate.net |

Cytochrome P450 14-α-demethylase Inhibition

Derivatives of 1,2,4-triazole are well-established as potent inhibitors of Cytochrome P450 14-α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. nih.gov This inhibition forms the basis of the antifungal activity of many azole-based drugs. The molecular mechanism of inhibition involves the nitrogen atom at position 4 of the triazole ring coordinating with the heme iron atom in the active site of CYP51. nih.gov This interaction prevents the natural substrate, lanosterol, from binding and undergoing oxidative demethylation, thereby disrupting the integrity of the fungal cell membrane. wikipedia.org

Computational docking studies on various 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanol analogs have elucidated key interactions within the CYP51 active site. These include not only the coordination with the heme iron but also hydrophilic interactions through hydrogen bonding and hydrophobic interactions within a narrow cleft of the enzyme. nih.gov The structure-activity relationship (SAR) studies suggest that the nature and length of the side chains attached to the triazole core significantly influence the antifungal potency. For instance, shorter side chains have been correlated with enhanced activity. nih.gov While direct studies on this compound derivatives are limited, the foundational principles of triazole-CYP51 interaction suggest that this scaffold can be effectively utilized to design novel antifungal agents. The pyridinylcarbonyl moiety can be systematically modified to optimize interactions with the hydrophobic and hydrophilic regions of the enzyme's active site.

Adenosine (B11128) Receptor Agonism/Antagonism

The adenosine receptors, particularly the A1, A2A, A2B, and A3 subtypes, are G-protein coupled receptors that play crucial roles in various physiological processes, making them attractive therapeutic targets. Derivatives of triazolopyridine and 1,2,3-triazole[4,5-d]pyridazines have been investigated as adenosine receptor antagonists. nih.gov For instance, certain 1-benzyl-4-substituted amino derivatives of 1,2,3-triazole[4,5-d]pyridazine have shown moderate selective activity for the A1 receptor. nih.gov

Furthermore, 1,4-dihydropyridine (B1200194) and pyridine derivatives have demonstrated binding affinity for all three adenosine receptor subtypes (A1, A2A, and A3) in the micromolar range, with a notable preference for the A3 subtype. nih.gov Structure-activity relationship studies on these compounds have indicated that bulky substituents at various positions of the pyridine ring are well-tolerated. nih.gov For example, the inclusion of a 6-phenyl group on the dihydropyridine (B1217469) ring enhanced A3 receptor selectivity significantly. nih.gov These findings suggest that the this compound scaffold could be a promising starting point for the design of selective adenosine receptor modulators. The carbonyl linker provides a point for structural diversification to achieve desired affinity and selectivity profiles for different adenosine receptor subtypes.

HIF Prolyl Hydrolase and Myeloperoxidase Inhibition

HIF Prolyl Hydrolase Inhibition: Hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) are key enzymes in the cellular oxygen-sensing pathway, regulating the stability of HIF-α subunits. nih.gov Inhibition of PHDs leads to the stabilization of HIF-α, which in turn promotes the transcription of genes involved in erythropoiesis, angiogenesis, and cell survival. acs.org A series of [(4-hydroxyl-benzo nih.govconnectjournals.comthieno[3,2-c]pyridine-3-carbonyl)-amino]-acetic acid derivatives have been developed as potent PHD2 inhibitors. nih.gov These compounds demonstrated the ability to stabilize HIF-α and stimulate erythropoietin (EPO) secretion in in vitro studies. nih.gov The core structure, featuring a pyridine-3-carbonyl moiety linked to an amino acid, suggests that derivatives of this compound could be explored for similar activity.

Myeloperoxidase Inhibition: Myeloperoxidase (MPO) is a heme-containing enzyme implicated in chronic inflammatory diseases due to its role in generating reactive oxygen species. nih.gov A triazolopyrimidine compound was identified as an MPO inhibitor, and subsequent optimization led to the development of potent triazolopyridine-based inhibitors. nih.gov X-ray crystallography revealed that the triazolopyridine core stacks on the heme group and forms hydrogen bonds with key residues in the active site, such as Arg-239, Gln-91, and His-95. nih.gov This provides a strong rationale for investigating this compound derivatives as potential MPO inhibitors for the treatment of inflammatory conditions.

Beta-Secretase 1 (BACE-1) Inhibition

Beta-secretase 1 (BACE-1) is a prime therapeutic target for Alzheimer's disease as it is the rate-limiting enzyme in the production of amyloid-β peptides. nih.gov Various heterocyclic scaffolds, including those containing triazole and triazine rings, have been explored for their BACE-1 inhibitory potential. researchgate.net For example, derivatives of 5,6-diphenyl triazine-thio methyl triazole have shown inhibitory activity against BACE-1. researchgate.net

Molecular docking studies have been instrumental in understanding the binding modes of these inhibitors. Key interactions often involve hydrogen bonding with the catalytic aspartate residues (Asp32 and Asp228) in the BACE-1 active site. frontiersin.org The structure-activity relationship of BACE-1 inhibitors possessing a chelidonic or 2,6-pyridinedicarboxylic scaffold has also been investigated, highlighting the importance of the heterocyclic core in orienting substituents for optimal interaction with the enzyme's subpockets. nih.gov The this compound framework, with its potential for diverse substitutions on both the pyridine and triazole rings, represents a promising scaffold for the design of novel BACE-1 inhibitors.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that inactivates incretin (B1656795) hormones, which are crucial for regulating glucose homeostasis. Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes. researchgate.net Triazole-containing compounds have been extensively studied as DPP-IV inhibitors. nih.gov Computational studies have explored the structural requirements for triazole derivatives to achieve potent DPP-IV inhibition. nih.gov

Key structural features for effective inhibition include the ability to form hydrogen bonds and hydrophobic interactions within the enzyme's active site. researchgate.net For triazolopyrrolidine analogs, substitutions on the triazole scaffold were found to influence inhibitory activity, with phenyl substitutions being more effective than pyridine substitutions. nih.gov Furthermore, the position of substituents on the phenyl ring was critical, with para-substitution generally leading to higher potency. nih.gov The this compound scaffold offers multiple points for modification to optimize interactions with the S1 and S2 pockets of the DPP-IV active site, making it a valuable template for developing new antidiabetic agents.

GABAA Allosteric Modulating Activity

The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a key target for drugs used to treat anxiety, epilepsy, and sleep disorders. researchgate.net Triazolopyridine derivatives have been identified as selective negative allosteric modulators (NAMs) of α5 subunit-containing GABAA receptors, which are involved in cognitive processes. nih.govresearchgate.net These compounds bind to the benzodiazepine (B76468) site at the interface of the α and γ subunits. researchgate.net

Additionally, triazolobenzodiazepines have been shown to act as agonists at GABAA receptors, with an efficacy greater than that of classical benzodiazepines like diazepam. nih.gov The diverse modulatory activities of these related heterocyclic systems suggest that derivatives of this compound could also interact with GABAA receptors, potentially leading to the development of novel anxiolytics, anticonvulsants, or cognitive enhancers.

Other Investigated Biological Activities

Beyond the specific targets detailed above, derivatives of 1,2,4-triazole have demonstrated a remarkable breadth of biological activities in preclinical studies.

Anticonvulsant Activity: A significant body of research has highlighted the anticonvulsant potential of 1,2,4-triazole derivatives. nih.govresearchgate.netnih.govzsmu.edu.ua For example, certain 4,5-disubstituted-1,2,4-triazole-3-thione derivatives have shown potent activity in the maximal electroshock (MES) seizure model in mice. nih.gov Some compounds were found to be effective at doses as low as 30 mg/kg. ijpras.com The proposed mechanisms of action for some of these compounds involve the modulation of voltage-gated sodium channels or enhancement of GABAergic neurotransmission. nih.gov

Antimicrobial and Antifungal Activity: The 1,2,4-triazole nucleus is a cornerstone of many antifungal drugs, as discussed in the context of CYP51 inhibition. nih.govconnectjournals.comujmm.org.ua In addition to their antifungal properties, various 1,2,4-triazole derivatives have exhibited antibacterial activity against a range of pathogenic bacteria, including Staphylococcus aureus. nih.govconnectjournals.com The introduction of a pyridyl substituent has been shown to be a favorable structural modification for enhancing antimicrobial effects. scielo.brusp.br

Anti-inflammatory Activity: Several studies have reported the anti-inflammatory properties of 1,2,4-triazole derivatives. mdpi.comcrpsonline.comnih.govmdpi.com The synthesis of 4-amino-5-(pyridin-2(3)-yl)-1,2,4-triazole(4H)-3-ylthio acetamide (B32628) derivatives has been pursued with the aim of developing new anti-inflammatory agents. nih.gov In vivo studies using the carrageenan-induced paw edema model in rats have demonstrated significant inhibition of inflammation by some triazole derivatives, with efficacy comparable to or even exceeding that of standard drugs like ibuprofen. crpsonline.comnih.gov

The following table provides a summary of the diverse biological activities investigated for derivatives containing the 1,2,4-triazole scaffold.

| Biological Activity | Target/Model | Key Findings |

| Anticonvulsant | Maximal Electroshock (MES) Seizure Model | Potent activity observed, with some compounds effective at 30 mg/kg. ijpras.com |

| Antimicrobial | Staphylococcus aureus | Strong antibacterial activity, superior or comparable to streptomycin (B1217042) in some cases. nih.gov |

| Antifungal | Microsporum gypseum | Superior or comparable activity to ketoconazole (B1673606) for some derivatives. nih.gov |

| Anti-inflammatory | Carrageenan-induced Paw Edema | Significant inhibition of edema, with some compounds showing greater efficacy than ibuprofen. crpsonline.comnih.gov |

Anticonvulsant Activity

Derivatives of 1,2,4-triazole have been extensively investigated for their potential in managing epilepsy. nih.gov Various preclinical models, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz-induced seizure tests, are used to evaluate their efficacy.

Research has shown that 4,5-disubstituted-1,2,4-triazole-3-thione derivatives possess significant anticonvulsant properties. Certain compounds in this class have demonstrated potent activity in the 6 Hz model of pharmacoresistant epilepsy, proving to be 2-3 times more potent than the established antiepileptic drug valproic acid. A series of 4-amino-4H-1,2,4-triazole derivatives were synthesized and screened against the MES model, with some compounds showing notable protection against seizures. researchgate.net For instance, (4-chlorophenyl)-N-(4H-1,2,4-triazol-4-yl)methanimine was identified as a highly active compound in its series. researchgate.net

The structural features of these molecules play a crucial role in their activity. A proposed pharmacophore model for anticonvulsant activity suggests the necessity of a hydrophobic aryl ring, a hydrogen-bonding domain, an electron donor system, and another distal hydrophobic group.

| Derivative Class | Test Model | Key Findings | Reference |

|---|---|---|---|

| 4,5-disubstituted-1,2,4-triazole-3-thiones | 6 Hz psychomotor seizure test | Exhibited 2-3 times more potent activity than valproic acid. | |

| 4-amino-4H-1,2,4-triazole derivatives | Maximal Electroshock (MES) | Compounds 3b and 5d from the series were found to be the most active. | researchgate.net |

| Bicyclic pyridine-1,2,3-triazole hybrids | Thiosemicarbazide (B42300) (TSC) seizures | Increased seizure latency by 1.5–4.37 times compared to control. |

Antitubercular Activity

The emergence of multidrug-resistant tuberculosis has accelerated the search for novel therapeutic agents. Derivatives of 1,2,4-triazolyl pyridines have emerged as a promising class of compounds targeting Mycobacterium tuberculosis (Mtb). ijpca.org

A series of compounds containing a 3-thio-1,2,4-triazole moiety linked to a pyridine ring demonstrated potent and specific inhibitory activity against Mtb, with some analogs showing efficacy in the low micromolar to nanomolar range. These compounds were also bactericidal against Mtb during macrophage infection. Another study synthesized a series of pyridine-1,2,4-triazole derivatives and tested them against M. tuberculosis H37Ra, identifying 4-(3,4-Dichlorophenyl)-3-(pyridin-2-yl)-1,2,4-triazoline-5-thione as a particularly active compound with a Minimum Inhibitory Concentration (MIC) of 0.976 μg/mL.

Furthermore, 2,4-disubstituted pyridine derivatives have shown significant bactericidal activity against M. tuberculosis located intracellularly within human macrophages and against biofilm-forming tubercle bacilli.

| Derivative/Compound | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 3-thio-1,2,4-triazolyl pyridines | Mycobacterium tuberculosis | Low micromolar to nanomolar inhibition. | |

| 4-(3,4-Dichlorophenyl)-3-(pyridin-2-yl)-1,2,4-triazoline-5-thione | M. tuberculosis H37Ra | 0.976 μg/mL | |

| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | M. tuberculosis H37Rv | 5.5 µg/mL | |

| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | MDR strains of Mtb | 11 µg/mL |

Antimalarial and Antinociceptive Properties

The 1,2,4-triazole scaffold is also explored for its antiparasitic and analgesic potential. nih.gov In the context of malaria, hybrid molecules linking a triazole moiety to known antimalarial drugs like chloroquine (B1663885) have been investigated. Studies on 4-(4-ethynylphenyl)-triazole derivatives of chloroquine found them to be equally active against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum. mdpi.com This suggests that the triazole-based modification may help overcome existing resistance mechanisms.

Regarding pain management, several 1,2,4-triazole derivatives have demonstrated antinociceptive (pain-relieving) effects in preclinical models. A study on 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives reported significant analgesic activity in the tail-flick test. nih.gov Specifically, compounds with 4-methoxy phenyl, 3,4,5-trimethoxy phenyl, and 4-hydroxy-3-methoxy phenyl substitutions showed excellent activity. nih.gov Another screening of 1,2,4-triazole-3-thione derivatives in the hot-plate test, a model for acute thermal pain, identified two compounds (TPB-2 and TPF-32) that exerted clear-cut antinociceptive effects. jpccr.euresearchgate.net

Anxiolytic Activity

The 1,2,4-triazole nucleus is a core component of several clinically used anxiolytic drugs, such as estazolam, highlighting its importance as a pharmacophore for targeting the central nervous system. nih.gov Preclinical evaluation of compounds for anticonvulsant activity, particularly using the pentylenetetrazole (PTZ)-induced seizure model, is also considered a predictive test for potential anxiolytic properties. While many 1,2,4-triazole derivatives have been screened in such models for epilepsy, specific and detailed investigations into the anxiolytic activity of derivatives of the this compound scaffold are not extensively detailed in the available research. Further focused studies are required to fully characterize the anxiolytic potential of this specific chemical series.

Herbicidal and Insecticidal Properties

Beyond medicine, 1,2,4-triazole derivatives play a significant role in agriculture as plant protection agents. A series of novel 1,2,4-triazolo[4,3-a]pyridine derivatives were synthesized and shown to possess good herbicidal activity against a range of weeds, including Echinochloa crusgalli, Amaranthus retroflexus, and Eclipta prostrata. nih.gov One compound, 8-chloro-3-(4-propylphenyl)- nih.govresearchgate.nettandfonline.com-triazolo[4,3-a]pyridine, demonstrated high herbicidal activity and a broad spectrum of action. nih.gov Similarly, other studies have reported moderate to good herbicidal activity for pyrimidine (B1678525) derivatives containing a 1,2,4-triazole moiety against weeds like Brassica napus. tandfonline.com

In the realm of insect control, novel 1,2,4-triazole derivatives have been developed that show potent insecticidal activity. For instance, a series of derivatives containing trifluoroacetyl moieties were effective against agricultural pests such as Nilaparvata lugens and Aphis craccivora.

| Derivative Class | Activity Type | Target Species | Key Findings | Reference |

|---|---|---|---|---|

| 1,2,4-triazolo[4,3-a]pyridines | Herbicidal | Echinochloa crusgalli, Amaranthus retroflexus | Compound 8-chloro-3-(4-propylphenyl)- nih.govresearchgate.nettandfonline.com-triazolo[4,3-a]pyridine showed broad-spectrum activity. | nih.gov |

| Pyrimidine-1,2,4-triazoles | Herbicidal | Brassica napus, Echinochloa crusgalli | Some compounds exhibited good inhibition activities. | tandfonline.com |

| 1,2,4-triazoles with trifluoroacetyl moieties | Insecticidal | Nilaparvata lugens, Aphis craccivora | Certain compounds showed over 90% activity at 100 mg/L. |

Investigation of Molecular Mechanisms of Action (General Principles of Interaction with Biological Macromolecules)

The diverse biological activities of this compound derivatives stem from the ability of this scaffold to interact with a variety of biological macromolecules. The 1,2,4-triazole ring is a versatile pharmacophore capable of engaging in hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions with target proteins. nih.gov

For antitubercular activity , several distinct molecular mechanisms have been proposed. One mechanism for nitro-containing derivatives involves activation by the nitroreductase Ddn, which is dependent on coenzyme F420. Other derivatives are thought to inhibit key mycobacterial enzymes. Molecular docking studies have suggested that some pyridine-1,2,4-triazole compounds may inhibit the cytochrome P450 CYP121 enzyme. Another identified target is the β-ketoacyl ACP synthase I (KasA), an essential enzyme in fatty acid synthesis. Resistance studies have also implicated the involvement of efflux pumps, such as MmpS5-MmpL5, which can be upregulated following mutations in the mmpR5 gene.

The anticonvulsant effects of some triazole derivatives are believed to arise from their interaction with voltage-gated sodium channels (VGSCs), similar to established drugs like phenytoin (B1677684) and carbamazepine. Additionally, some compounds show a strong affinity for the benzodiazepine binding site on the GABA-A receptor. Another contributing factor may be their ability to scavenge reactive oxygen species (ROS), as oxidative stress is implicated in the pathogenesis of epilepsy.

In the context of herbicidal activity , docking studies suggest that some pyrido[2,3-d]pyrimidine (B1209978) derivatives, which share structural similarities, may act by inhibiting protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) and heme biosynthesis in plants. mdpi.com For antinociceptive and anti-inflammatory effects, a likely mechanism is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the inflammatory cascade. mdpi.com

In-depth Article on the Coordination Chemistry of this compound Not Possible with Publicly Available Data

Following a comprehensive series of targeted searches for scientific literature concerning the chemical compound "this compound," it has been determined that there is a significant lack of specific, detailed information available in the public domain to construct an in-depth article that adheres to the requested outline.

Polydentate Coordination: Many 1,2,4-triazole derivatives possess multiple nitrogen atoms that can coordinate to metal centers, acting as polydentate ligands.

Bridging Functionality: The N-N bridge of the triazole ring is a common feature that facilitates the formation of polynuclear and coordination polymers.

Diverse Complex Formation: These ligands are known to form both mononuclear (containing a single metal center) and polynuclear (containing multiple metal centers) complexes.

Synthesis Methods: Various synthetic strategies, including solvothermal methods, are employed to create crystalline metal-organic frameworks and coordination polymers from 1,2,4-triazole-based ligands.

However, the retrieved scientific literature does not provide the specific experimental data, structural analyses, or detailed research findings necessary to accurately and thoroughly address the subsections of the requested article for "this compound." For instance, no specific information was found regarding its polydentate binding sites and chelation, the N-N bridging functionality in its complexes, its hard and soft donor atom capabilities, or specific examples of its mononuclear and polynuclear complexes.

Without dedicated research on "this compound," any attempt to generate the requested article would require extrapolation from related but chemically distinct compounds. This would not meet the standards of scientific accuracy and would violate the strict adherence to the provided outline for the specific compound of interest.

Therefore, it is concluded that a scientifically rigorous and detailed article focusing solely on the coordination chemistry and applications of metal complexes of "this compound" as per the requested structure cannot be generated at this time due to the absence of the necessary primary research data in the public domain.

Coordination Chemistry and Applications of Metal Complexes of 4 4h 1,2,4 Triazole 3 Carbonyl Pyridine

Structural and Spectroscopic Elucidation of Metal Complexes

The characterization of metal complexes is fundamental to understanding their chemical properties and potential applications. A combination of analytical techniques is employed to determine the coordination environment of the metal ion, the geometry of the complex, and its electronic and magnetic properties.

Typically, ligands of this class act as chelating agents, binding to a metal ion through one or more nitrogen atoms from both the triazole and pyridine (B92270) rings. For instance, in complexes with ligands like 4-amino-3,5-di(2-pyridyl)-1,2,4-triazole, the ligand often acts as a bidentate N,N-donor, coordinating through a pyridyl nitrogen and an adjacent nitrogen atom (N1 or N2) of the triazole ring. This coordination mode leads to the formation of stable five-membered chelate rings.

In polynuclear complexes, the triazole ring can also act as a bridge between two metal centers, utilizing its N1 and N2 atoms. The resulting structures can range from simple dinuclear molecules to one-, two-, or three-dimensional coordination polymers. The specific geometry around the metal ion (e.g., octahedral, tetrahedral, square planar) is determined by the metal's coordination preferences, the ligand-to-metal ratio, and the presence of co-ligands or counter-ions.

Table 1: Representative Crystallographic Data for a Metal Complex with a Triazole-Pyridine Ligand (Note: This table is illustrative, based on typical data for related complexes.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Metal-N(pyridine) (Å) | 2.15 |

| Metal-N(triazole) (Å) | 2.12 |

| N(pyridine)-Metal-N(triazole) (°) | 78.5 |

| Coordination Geometry | Distorted Octahedral |

FTIR Spectroscopy: Infrared spectroscopy is used to identify the coordination sites of a ligand by observing shifts in vibrational frequencies upon complexation. For a ligand like 4-(4H-1,2,4-triazole-3-carbonyl)pyridine, key vibrational bands would include the C=O stretch of the carbonyl group, the C=N and C=C stretching vibrations of the pyridine and triazole rings, and the N-H stretch of the triazole. Upon coordination of the pyridine or triazole nitrogen atoms to a metal, the electron density in the rings changes, leading to shifts in their characteristic stretching frequencies, typically to higher wavenumbers. If the carbonyl oxygen were involved in coordination, a significant shift of the ν(C=O) band to a lower frequency would be expected. The appearance of new bands at lower frequencies (typically < 500 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) bonds.

UV-Vis Spectroscopy: Electronic spectroscopy provides insights into the electronic structure of the complexes. The spectra of these complexes typically show two types of electronic transitions:

Intra-ligand transitions: Occurring at higher energies (in the UV region), these correspond to π→π* and n→π* transitions within the aromatic rings of the ligand. These bands may experience a slight shift (hypsochromic or bathochromic) upon coordination.

d-d transitions: For complexes of transition metals with partially filled d-orbitals, these transitions occur at lower energies (in the visible region). The energy and intensity of these bands are indicative of the coordination geometry around the metal ion (e.g., octahedral vs. tetrahedral) and the ligand field strength.

¹H and ¹³C NMR spectroscopy are powerful tools for studying the structure of these complexes in solution, particularly for diamagnetic metal ions (e.g., Zn(II), Cd(II)). The coordination of the ligand to a metal center causes significant changes in the chemical shifts of the protons and carbons near the binding sites. Protons on the pyridine and triazole rings will typically shift downfield upon coordination due to the deshielding effect of the metal ion. By comparing the NMR spectrum of the free ligand with that of the metal complex, the atoms directly involved in the coordination can be identified, confirming the binding mode in solution.

Magnetic Susceptibility: This technique is used to determine the magnetic properties of complexes, which arise from the unpaired electrons in the d-orbitals of transition metal ions. The effective magnetic moment (μ_eff), calculated from susceptibility measurements, can be used to determine the number of unpaired electrons, and thus the oxidation state and spin state (high-spin or low-spin) of the metal ion. This information is also crucial for inferring the coordination geometry. For example, an octahedral Ni(II) complex is paramagnetic with two unpaired electrons, while a square planar Ni(II) complex is typically diamagnetic.

Molar Conductivity: Conductivity measurements of a complex dissolved in a suitable solvent (like DMF or DMSO) are used to determine whether the complex is an electrolyte or a non-electrolyte. The magnitude of the molar conductivity indicates the number of ions present in the solution. This helps to establish whether anions (e.g., Cl⁻, NO₃⁻) are coordinated to the metal ion or exist as free counter-ions in the crystal lattice.